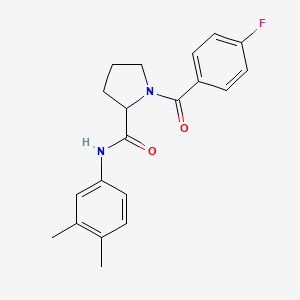
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide, also known as DMFP, is a proline-derived compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFP is a chiral compound that exhibits both analgesic and anti-inflammatory properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide is not fully understood, but it is thought to involve the modulation of the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to exhibit analgesic and anti-inflammatory effects in animal models. In one study, this compound was shown to reduce pain and inflammation in a rat model of arthritis. This compound has also been shown to reduce the levels of pro-inflammatory cytokines in the blood of mice. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has several advantages for lab experiments, including its chiral nature, its ability to modulate the activity of enzymes and receptors, and its potential applications in drug development. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide. One area of research is the development of this compound-based drugs for the treatment of pain and inflammation. Another area of research is the use of this compound as a chiral building block in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as metabolic disorders and cancer.
合成法
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenylacetic acid with 4-fluorobenzoyl chloride in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield the intermediate 4-fluorobenzoyl-3,4-dimethylphenylacetic acid. The intermediate is then reacted with N-tert-butoxycarbonyl-L-proline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
科学的研究の応用
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been studied for its potential applications in various fields, including drug development, chemical biology, and organic synthesis. This compound has been shown to exhibit analgesic and anti-inflammatory properties in animal models, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. This compound has also been used as a chiral building block in organic synthesis and as a probe in chemical biology studies.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-5-10-17(12-14(13)2)22-19(24)18-4-3-11-23(18)20(25)15-6-8-16(21)9-7-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCFIYEGAJLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)
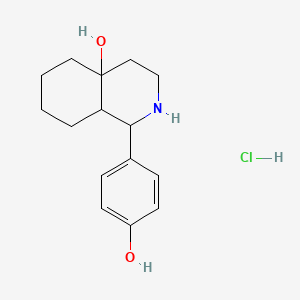
![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)
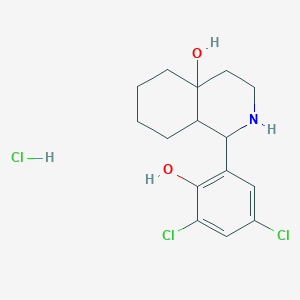
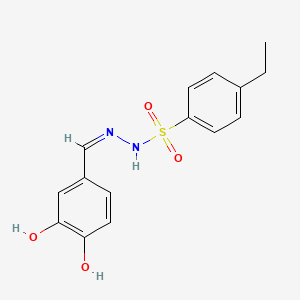
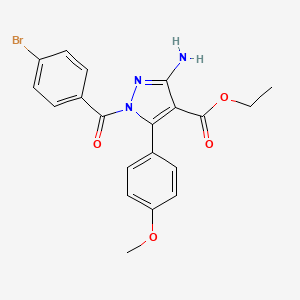
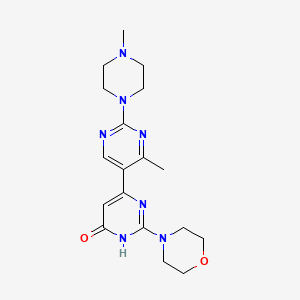
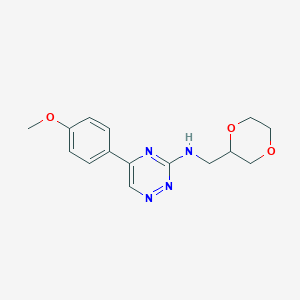
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)
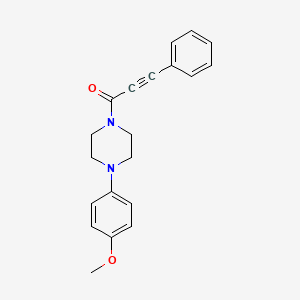
![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)
![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)